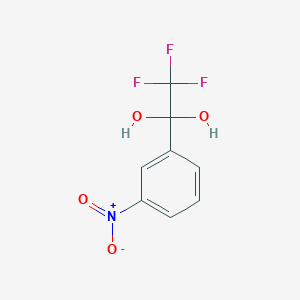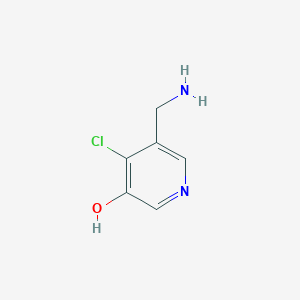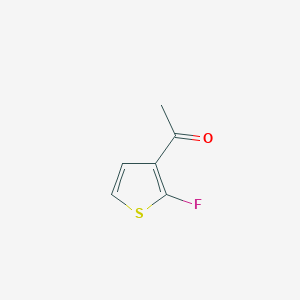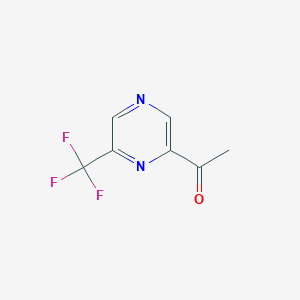
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol typically involves the reaction of 2,2,2-trifluoroacetophenone with nitric acid under controlled conditions. The reaction proceeds through nitration, followed by reduction and subsequent hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone or 2,2,2-trifluoro-1-(3-nitrophenyl)acetic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitrophenyl groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound’s ability to modulate enzyme activity and protein function is also of interest in understanding its mechanism of action.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-aminophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and reactivity. This combination of features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H6F3NO4 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-2-1-3-6(4-5)12(15)16/h1-4,13-14H |
InChIキー |
CHFOOOCBAANQBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)

![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)



![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)


